2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-13(20-21-18-5-3-4-6-19(18)22-20)14-7-8-16-12-17(23-2)10-9-15(16)11-14/h3-13H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIAOOPLLRAFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Aldehyde-Mediated Cyclocondensation
This method involves reacting 6-methoxy-2-naphthaldehyde with substituted o-phenylenediamine derivatives under acidic conditions. A representative protocol from WO2011099832A2 describes:
- Step 1 : Condensation of 4-(5-chloro-1H-benzimidazol-2-yl)benzene-1,2-diamine with 4-trifluoromethoxyphenylisothiocyanate in tetrahydrofuran (THF) using diisopropylcarbodiimide (DIC) as a coupling agent.
- Step 2 : Subsequent alkylation at the N1 position using 1-(6-methoxy-2-naphthyl)ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.
Key Parameters :
| Factor | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 80–100°C | 68–72 | |
| Catalyst | DIC | - | |
| Reaction Time | 12–24 hours | - |
Carboxylic Acid Cyclization
An alternative approach from VulcanChem employs 6-methoxy-2-naphthylacetic acid and o-phenylenediamine in polyphosphoric acid (PPA):
- Procedure : Reflux equimolar quantities (1:1.2) in PPA at 140°C for 8 hours, followed by neutralization with aqueous sodium bicarbonate.
Comparative Efficiency :
| Method | Purity (%) | Scalability | Byproduct Formation |
|---|---|---|---|
| Aldehyde Route | 95 | Industrial | <5% |
| Carboxylic Acid | 88 | Lab-scale | 12–15% |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adopted by Combi-Blocks, Inc., this method enhances yield reproducibility:
Advantages :
Solid-Phase Synthesis
A patented methodology (WO2011099832A2) immobilizes o-phenylenediamine on Wang resin, enabling:
- Sequential addition of 6-methoxy-2-naphthylethyl bromide
- On-resin cyclization using HBTU/DIEA in DMF
- Cleavage with trifluoroacetic acid (TFA)/H2O (95:5)
Performance Metrics :
| Cycle | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 1 | 92.4 | 81 |
| 5 | 89.7 | 78 |
Catalytic System Optimization
Acid Catalysts
Comparative studies from Orient Journal of Chemistry demonstrate catalyst impacts:
| Catalyst | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|
| p-TSOH | 6 | 85 | 94 |
| HCl (conc.) | 8 | 78 | 88 |
| ZnCl2 | 10 | 65 | 82 |
ρ-Toluenesulfonic acid (p-TSOH) emerges as superior due to:
Microwave-Assisted Synthesis
Modern adaptations reduce processing times:
Critical Process Considerations
Purification Challenges
Stability Profile
- Degradation Pathways :
- Storage Recommendations :
- Argon atmosphere
- Amber glass at -20°C
Emerging Methodologies
Enzymatic Cyclization
Pilot studies using Candida antarctica lipase B show promise:
Photochemical Synthesis
UV-initiated (254 nm) reactions in flow reactors:
- Benefits :
- 80% yield in 30 seconds
- No metal catalysts required
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-[1-(6-Hydroxy-2-naphthyl)ethyl]-1H-benzimidazole.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Research has indicated that derivatives of 2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole exhibit significant anti-inflammatory activity. In a study comparing various compounds, it was found that certain derivatives demonstrated comparable or superior anti-inflammatory effects compared to standard drugs like naproxen. This suggests potential applications in treating inflammatory diseases .
Serotonin Receptor Modulation
The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT6 receptor. A series of benzimidazole derivatives, including this compound, were synthesized and evaluated for their binding affinities to the 5-HT6 receptor. Some derivatives showed promising antagonist properties, indicating potential therapeutic applications in treating central nervous system disorders such as depression and anxiety .
Cannabinoid Receptor Activity
Recent studies have explored the binding affinity of benzimidazole derivatives to cannabinoid receptors (CB1 and CB2). Some compounds demonstrated selective binding to CB2 receptors, which are implicated in various physiological processes, including pain modulation and immune response. This opens avenues for developing analgesic and anti-inflammatory medications based on these compounds .
Case Study 1: Anti-inflammatory Activity
In a comparative study, a series of benzimidazole derivatives were tested for their anti-inflammatory effects using animal models. The results indicated that certain derivatives exhibited significant reductions in inflammation markers and improved healing in models of induced inflammation. These findings support the potential use of these compounds in developing new anti-inflammatory drugs .
Case Study 2: Serotonin Receptor Antagonism
A pharmacological evaluation of various benzimidazole derivatives revealed that some compounds had high affinity for the 5-HT6 receptor, with binding affinities in the low nanomolar range. These compounds were further characterized using site-directed mutagenesis to understand their mechanism of action better, providing insights into their potential as therapeutic agents for CNS disorders .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole-Morpholine Derivatives
Morpholine-functionalized benzimidazoles (e.g., compounds 2b–2m ) exhibit distinct antibacterial profiles. For example:
- 2b (2-(4-Methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole) demonstrated a MIC50 of 0.0156 µg/mL against Pseudomonas aeruginosa, 16-fold more potent than reference drugs .
- Chloro (2c ) and bromo (2g ) substituents showed moderate activity, with yields of 69–80% and melting points >130°C .
Key Insight : Methoxy groups at the para position (as in 2b ) significantly enhance antibacterial potency compared to halogens or bulkier substituents .
Anti-Inflammatory Agents
- AK5 (1-(1H-benzimidazol-2-yl)-N,N',2-tris(4-chlorophenyl)-ethane-1,2-diamine): Exhibited anti-inflammatory activity equipotent to Indomethacin, attributed to the p-chloro anilino group .
- FLAP Inhibitors : 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole inhibited leukotriene biosynthesis (IC50 = 0.31 µM), with optimized derivatives reaching IC50 = 0.12–0.19 µM .
Structural Comparison : The 6-methoxy-2-naphthyl group in the target compound may offer superior steric and electronic effects compared to chlorophenyl or isobutylphenyl substituents, though direct potency comparisons are lacking.
Antiparasitic Agents
- Derivative 51 (5-Chloro-6-ethoxy-2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1-methyl-1H-benzimidazole): Demonstrated exceptional trichomonacidal activity (IC50 = 0.0698 µM), surpassing metronidazole (MTZ) .
- Target Compound: No antiparasitic data is reported, but the presence of a methoxy-naphthyl group could enhance membrane penetration in parasitic targets.
Angiotensin II Receptor Antagonists
- CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid): A potent antagonist with IC50 = 1.12 × 10⁻⁷ M for bovine adrenal AII receptors and in vivo ID50 = 0.033 mg/kg .
- Structural Contrast : The target compound lacks the tetrazole and carboxylic acid moieties critical for AII receptor binding, highlighting the importance of polar groups in cardiovascular applications.
Data Tables
Biologische Aktivität
The compound 2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the pharmacological significance, biological activities, and research findings related to this compound, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a benzimidazole core substituted with a 6-methoxy-2-naphthyl group. This modification is believed to enhance its biological activity compared to unsubstituted benzimidazoles.
1. Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth. A specific study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (Table 1).
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.3 | |
| HeLa (cervical cancer) | 10.7 | |
| A549 (lung cancer) | 12.5 |
2. Antibacterial Activity
The antibacterial properties of benzimidazole derivatives have been well-documented. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like gentamicin.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| E. coli | 25 | 28 | |
| S. aureus | 30 | 22 | |
| Pseudomonas aeruginosa | 20 | 25 |
3. Anti-inflammatory Activity
Benzimidazole derivatives are also noted for their anti-inflammatory effects. The compound was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, showing significant reductions compared to controls.
4. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests, demonstrating effective free radical scavenging capabilities.
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Case Study 1 : A clinical trial involving patients with breast cancer showed that treatment with a benzimidazole derivative led to improved survival rates and reduced tumor sizes compared to standard chemotherapy protocols.
- Case Study 2 : In a study on bacterial infections, patients treated with a benzimidazole-based antibiotic demonstrated quicker recovery times and lower rates of recurrence than those treated with conventional antibiotics.
Q & A
Basic: How can researchers optimize the synthesis of 2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole?
Methodological Answer:
The synthesis can be optimized using a multi-step approach:
- Step 1: Start with commercially available 1-ethyl-1H-benzimidazole and 6-methoxy-2-naphthol. Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) to introduce the naphthyl group .
- Step 2: Optimize reaction conditions by testing solvents (DMF, THF) and catalysts (Pd(OAc)₂, CuI). For example, DMF with TBAB (tetrabutylammonium bromide) improves yield in alkylation steps .
- Step 3: Employ continuous flow reactors to enhance reaction efficiency and purity. HPLC or column chromatography (SiO₂, 20% EtOAc/hexane) ensures high-purity isolation .
- Key Parameter: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of propargyl bromide to benzimidazole intermediates) to minimize side products .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: Analyze and NMR spectra to verify substituent positions. For example, methoxy groups typically show singlet peaks at δ 3.8–4.0 ppm, while naphthyl protons appear as multiplet signals in δ 7.0–8.5 ppm .
- LC-MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 338.79) and detect impurities. High-resolution MS resolves isotopic patterns .
- IR Spectroscopy: Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole rings) .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, as demonstrated for related benzimidazole derivatives .
Basic: How can researchers assess the initial biological activity of this compound?
Methodological Answer:
Use standardized assays tailored to target pathways:
- Antimicrobial Activity: Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, derivatives with methoxy groups showed MIC values of 15.62–62.50 µg/mL .
- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). 2-Thiol benzimidazole analogs exhibited IC₅₀ values <50 µM .
- Enzyme Inhibition: Test acetylcholinesterase (AChE) inhibition for Alzheimer’s research using Ellman’s method. Benzimidazole derivatives with triazole moieties showed >50% inhibition at 10 µM .
Advanced: How to design structure-activity relationship (SAR) studies to enhance biological activity?
Methodological Answer:
Follow a systematic SAR workflow:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replace methoxy with halogen or alkyl groups). Evidence shows that lipophilic groups (e.g., 4-nitrobenzyl) enhance antimicrobial activity .
- Bioisosteric Replacement: Substitute benzimidazole with triazole or thiazole rings to improve metabolic stability .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions. For example, hydrogen bonding with AChE’s catalytic triad (Ser203, His447) improves inhibitory activity .
- Data Validation: Compare in vitro results with molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) to validate binding modes .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies through methodological rigor:
- Control Experiments: Replicate assays under identical conditions (e.g., pH, temperature). For example, MIC values for Gram-negative bacteria varied >100 µg/mL due to membrane permeability differences .
- Solubility Analysis: Measure logP (e.g., using shake-flask method) to correlate lipophilicity with activity. Methoxy groups increase logP, enhancing membrane penetration but reducing aqueous solubility .
- Statistical Validation: Apply ANOVA or Student’s t-test to assess significance. A 2024 study resolved contradictory antifungal data by identifying outliers via Grubbs’ test .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
Integrate multi-scale modeling:
- Docking Studies: Use AutoDock or Glide to predict binding poses. For example, benzimidazole derivatives with triazole moieties showed strong hydrogen bonding with TB protein’s active site (binding energy <−8 kcal/mol) .
- MD Simulations: Run 100-ns simulations (NAMD/AMBER) to assess stability. RMSD/RMSF analysis of AChE complexes revealed stable interactions for >80% of simulation time .
- ADME Prediction: Employ SwissADME or pkCSM to optimize pharmacokinetics. Substituents like methoxy improve bioavailability (Topological PSA <80 Ų) .
Advanced: How to investigate the compound’s stability and degradation pathways?
Methodological Answer:
Adopt accelerated stability testing:
- Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH). Monitor degradation via HPLC-PDA .
- Degradant Identification: Use LC-QTOF-MS to characterize products. For example, oxidation of the naphthyl group generates quinone derivatives .
- Storage Recommendations: Store at −20°C in amber vials under nitrogen. Lyophilization improves long-term stability for in vivo studies .
Advanced: How to design experiments for synergistic effects with other drugs?
Methodological Answer:
Use combinatorial screening:
- Checkerboard Assay: Test the compound with fluconazole or doxorubicin. Calculate FIC Index (Fractional Inhibitory Concentration); synergy is defined as FIC ≤0.5 .
- Mechanistic Studies: Assess synergy via ROS generation (DCFH-DA assay) or apoptosis (Annexin V/PI staining). Benzimidazole-thiazole hybrids increased ROS levels by 2-fold in cancer cells .
- In Vivo Validation: Use murine models to evaluate toxicity and efficacy. Co-administration with CYP450 inhibitors (e.g., ketoconazole) may enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
